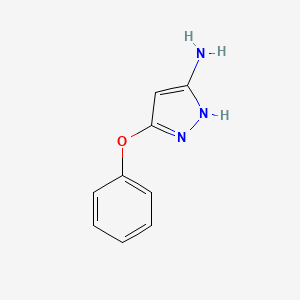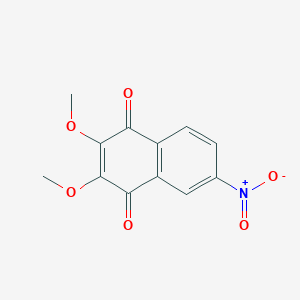
2,3-Dimethoxy-6-nitronaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethoxy-6-nitronaphthalene-1,4-dione is a naphthoquinone derivative characterized by the presence of two methoxy groups at positions 2 and 3, and a nitro group at position 6 on the naphthalene ring. This compound is known for its redox-cycling properties, which enable it to induce intracellular superoxide anion formation. Depending on the concentration, it can lead to cell proliferation, apoptosis, or necrosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-6-nitronaphthalene-1,4-dione typically involves the nitration of 2,3-dimethoxynaphthalene-1,4-dione. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
2,3-Dimethoxy-6-nitronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-naphthoquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the reagents used.
科学研究应用
2,3-Dimethoxy-6-nitronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a redox-cycling agent to study the role of reactive oxygen species (ROS) in chemical reactions.
Biology: Employed in studies related to cell toxicity, apoptosis, and necrosis due to its ability to induce intracellular superoxide anion formation.
Medicine: Investigated for its potential therapeutic effects in diseases involving oxidative stress and cell proliferation.
作用机制
The mechanism of action of 2,3-Dimethoxy-6-nitronaphthalene-1,4-dione involves its redox-cycling properties. The compound induces the formation of intracellular superoxide anions, which can lead to oxidative stress. This oxidative stress can result in different cellular outcomes, including cell proliferation, apoptosis, or necrosis, depending on the concentration of the compound. The molecular targets and pathways involved include the activation of reactive oxygen species (ROS) and the subsequent impact on cellular signaling pathways .
相似化合物的比较
Similar Compounds
2,3-Dimethoxynaphthalene-1,4-dione: Lacks the nitro group at position 6.
1,4-Naphthoquinone: Lacks both methoxy and nitro groups.
2,3-Dimethoxy-1,4-naphthoquinone: Similar structure but without the nitro group.
Uniqueness
2,3-Dimethoxy-6-nitronaphthalene-1,4-dione is unique due to the presence of both methoxy and nitro groups, which confer distinct redox-cycling properties and biological activities. The combination of these functional groups allows for specific interactions with cellular components, making it a valuable compound in research related to oxidative stress and cell signaling .
属性
CAS 编号 |
89226-87-9 |
|---|---|
分子式 |
C12H9NO6 |
分子量 |
263.20 g/mol |
IUPAC 名称 |
2,3-dimethoxy-6-nitronaphthalene-1,4-dione |
InChI |
InChI=1S/C12H9NO6/c1-18-11-9(14)7-4-3-6(13(16)17)5-8(7)10(15)12(11)19-2/h3-5H,1-2H3 |
InChI 键 |
NQRCBRPBIFIJAY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC(=C2)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


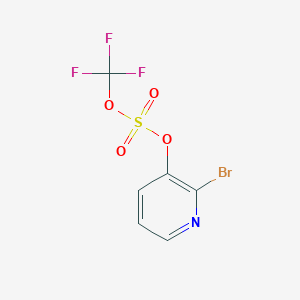

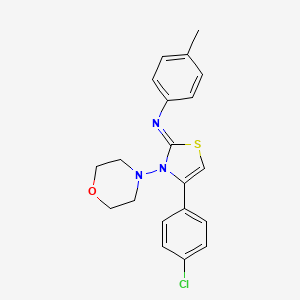
![N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14151289.png)
![4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14151292.png)
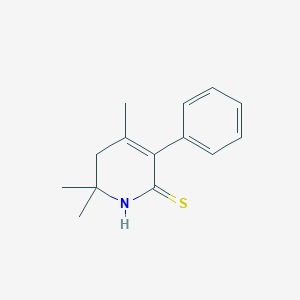
![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium](/img/structure/B14151301.png)
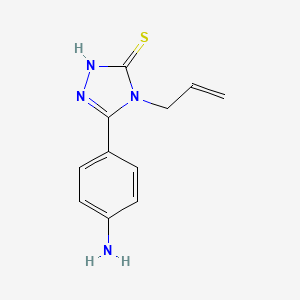
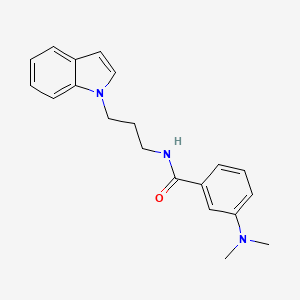
methanethione](/img/structure/B14151314.png)
![Diethyl [acetyl(phenyl)amino]propanedioate](/img/structure/B14151327.png)
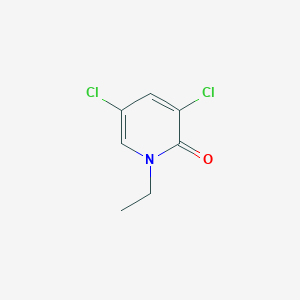
![2-(Furan-2-yl)-3-[2-(4-hydroxyphenyl)ethyl]quinazolin-4-one](/img/structure/B14151343.png)
